Cas no 131169-66-9 (6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine)

6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a fluorinated benzothiazole derivative with potential applications in medicinal chemistry and materials science. The compound features a benzothiazole core substituted with a fluorine atom at the 6-position and an N-(4-methoxyphenyl)amine group at the 2-position, enhancing its electronic and steric properties. This structure may contribute to improved binding affinity in biological systems or modified photophysical characteristics for optoelectronic applications. The fluorine substituent can influence metabolic stability and lipophilicity, while the methoxyphenyl group may facilitate π-stacking interactions. Its well-defined molecular architecture makes it a valuable intermediate for further functionalization in drug discovery or advanced material synthesis.
6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine structure
131169-66-9 structure
Product name:6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
CAS No:131169-66-9
MF:C14H11FN2OS
MW:274.313345193863
CID:4524619
PubChem ID:7086355

6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-fluoro-N-(4-methoxyphenyl)benzo[d]thiazol-2-amine
    • 2-Benzothiazolamine, 6-fluoro-N-(4-methoxyphenyl)-
    • 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
    • F0646-4101
    • 131169-66-9
    • AB00670931-01
    • SR-01000128771-1
    • AKOS017694794
    • SR-01000128771
    • Inchi: InChI=1S/C14H11FN2OS/c1-18-11-5-3-10(4-6-11)16-14-17-12-7-2-9(15)8-13(12)19-14/h2-8H,1H3,(H,16,17)
    • InChI Key: PZSHFIWAHMBJST-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 274.05761231Da
  • Monoisotopic Mass: 274.05761231Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 62.4Ų

6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0646-4101-2mg
6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
131169-66-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0646-4101-1mg
6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
131169-66-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0646-4101-2μmol
6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
131169-66-9 90%+
2μl
$57.0 2023-05-17

Additional information on 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine: An Overview of a Promising Compound (CAS No. 131169-66-9)

6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine (CAS No. 131169-66-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as FLUOROBENZOTHIAZOLE, belongs to the class of benzothiazoles and is characterized by its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research developments.

Chemical Structure and Properties

The molecular formula of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is C14H12FN2O, with a molecular weight of approximately 257.27 g/mol. The compound features a benzothiazole core substituted with a fluoro group at the 6-position and an N-(4-methoxyphenyl) amine group. The presence of these functional groups imparts unique chemical and physical properties to the molecule. For instance, the fluoro substitution enhances the lipophilicity and metabolic stability of the compound, while the methoxyphenyl group contributes to its solubility and binding affinity to various biological targets.

Synthesis Methods

The synthesis of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine has been reported in several studies. One common approach involves the reaction of 2-aminothiophenol with 4-fluorobenzaldehyde in the presence of a base to form the corresponding imine intermediate. This intermediate is then cyclized using an appropriate reagent, such as carbon disulfide or thiourea, followed by N-alkylation with 4-methoxybenzyl chloride to yield the final product. Recent advancements in green chemistry have led to more environmentally friendly synthesis methods, such as microwave-assisted synthesis and solvent-free conditions, which have shown promise in improving yield and reducing by-products.

Biological Activities

6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine has demonstrated a range of biological activities that make it an attractive candidate for drug development. One of its most notable properties is its potent anti-inflammatory activity. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, it has been reported to exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can contribute to its anti-inflammatory effects.

Beyond its anti-inflammatory potential, 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine has also shown promise as an anticancer agent. Research has indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. Furthermore, preliminary studies have suggested that this compound may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases.

Clinical Applications and Research Developments

The diverse biological activities of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine have led to its exploration in various therapeutic areas. In the context of inflammatory diseases, this compound has been evaluated for its potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown promising results, with significant reductions in inflammation markers and improved disease outcomes.

In oncology, ongoing research is focused on optimizing the pharmacokinetic properties of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine to enhance its efficacy and reduce side effects. Strategies such as prodrug design and nanoparticle formulations are being explored to improve drug delivery and target specificity. Additionally, combination therapies involving this compound with other anticancer agents are being investigated to achieve synergistic effects.

In neurology, preclinical studies have highlighted the potential of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to reduce oxidative stress and protect neurons from damage makes it a promising candidate for further investigation.

Conclusion

6-Fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine (CAS No. 131169-66-9) is a multifaceted compound with a wide range of biological activities that hold significant promise for therapeutic applications. Its unique chemical structure confers valuable properties such as lipophilicity and binding affinity to biological targets. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses across various fields including inflammation, cancer, and neurodegeneration. As further studies are conducted, this compound may emerge as a valuable tool in the development of novel therapeutic strategies.

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